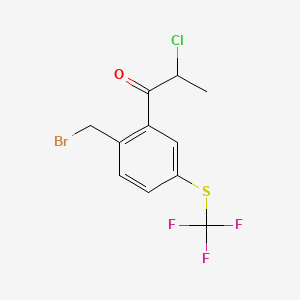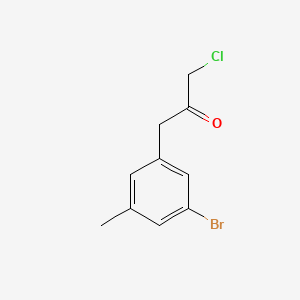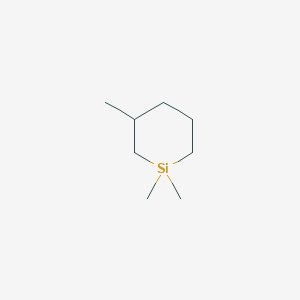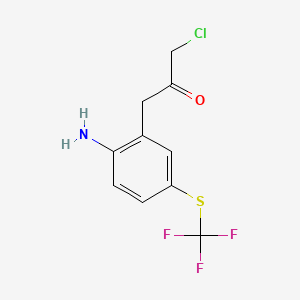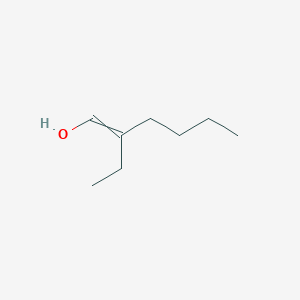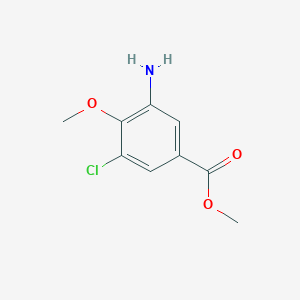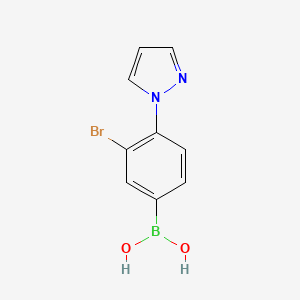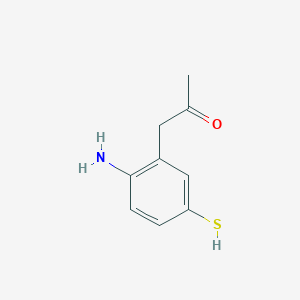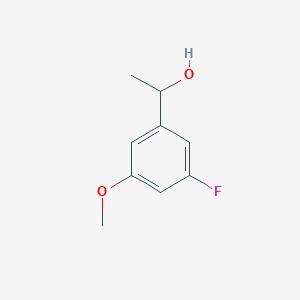
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, featuring two tert-butyl groups and two heptyloxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,5-di-Tert-butyl-2,4-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Applications De Recherche Scientifique
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups.
1,3-Di-tert-butyl-2,4-dimethoxybenzene: Another derivative with different substitution patterns on the benzene ring.
Uniqueness
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is unique due to its specific substitution pattern and the presence of long heptyloxy chains. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C28H50O2 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
1,5-ditert-butyl-2,4-diheptoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-9-11-13-15-17-19-29-25-22-26(30-20-18-16-14-12-10-2)24(28(6,7)8)21-23(25)27(3,4)5/h21-22H,9-20H2,1-8H3 |
Clé InChI |
AAMSHEGLMGDAEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


